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Pasadena, CA – October 28, 2025 – The transient and highly reactive nature of the bromine

dioxide radical (OBrO) presents a significant challenge to its structural characterization. This

technical guide provides an in-depth analysis of the experimental and theoretical

methodologies employed to elucidate the precise molecular geometry of this important

atmospheric species. Aimed at researchers, scientists, and professionals in drug development,

this document synthesizes key findings, presents detailed experimental protocols, and offers a

comparative view of theoretical and experimental data.

Core Findings: Molecular Geometry of OBrO
The molecular structure of the OBrO radical has been determined with high precision through a

combination of microwave spectroscopy and ab initio quantum chemical calculations. The

molecule exhibits a bent Cngcontent-ng-c4139270029="" _nghost-ng-c3278073658=""
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symmetry.
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Parameter
Experimental Value
(Microwave Spectroscopy)

Theoretical Value (Ab initio
Calculation)

Br-O Bond Length (r) 1.831 Å 1.834 Å

O-Br-O Bond Angle (∠) 114.5° 114.3°

Table 1: Summary of experimentally determined and theoretically calculated molecular

geometry parameters for OBrO.

Experimental Determination: Microwave
Spectroscopy
The gas-phase molecular structure of OBrO was definitively characterized using microwave

spectroscopy. This powerful technique allows for the precise measurement of rotational

constants, from which the molecular geometry can be accurately derived.

Experimental Protocol: Microwave Spectroscopy of
OBrO
The production and spectroscopic analysis of the transient OBrO radical requires a specialized

experimental setup. The following protocol is based on the successful determination of its

rotational spectrum.

1. Generation of OBrO:

The OBrO radical is synthesized in the gas phase via the reaction of atomic oxygen (O) with

molecular bromine (Br₂).

Atomic oxygen is typically produced by a microwave discharge in a mixture of O₂ and an

inert gas (e.g., Argon).

The bromine vapor is introduced downstream from the discharge to react with the oxygen

atoms.

2. Reaction Chamber and Sample Introduction:
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The reaction occurs within a specialized absorption cell of a microwave spectrometer.

The products of the O + Br₂ reaction, which include OBrO, BrO, and other species, are

continuously flowed through the cell.

3. Microwave Spectroscopy:

The absorption cell is irradiated with microwave radiation over a broad frequency range.

The rotational transitions of the OBrO molecule absorb specific frequencies of microwave

radiation.

A sensitive detector measures the absorption of microwaves as a function of frequency,

generating a rotational spectrum.

4. Spectral Analysis:

The observed rotational transitions are assigned to specific quantum number changes for the

O⁷⁹BrO and O⁸¹BrO isotopologues.

The frequencies of these transitions are then fitted to a Hamiltonian model to determine the

precise rotational constants (A, B, and C) for each isotopic species.

5. Structure Determination:

The experimentally determined rotational constants for the different isotopologues are used

to calculate the moments of inertia of the molecule.

From these moments of inertia, the Br-O bond length and the O-Br-O bond angle are derived

with high accuracy.
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To cite this document: BenchChem. [Unveiling the Fleeting Structure of Bromine Dioxide
(OBrO): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1233476#obro-molecular-structure-determination]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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